

An In-depth Technical Guide on the Target Selectivity Profile of JWG-071

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Compound of Interest

Compound Name: JWG-071
Cat. No.: B10817683

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This technical guide provides a comprehensive overview of the target selectivity profile of **JWG-071**, a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5). The document details its inhibitory activity against its primary targets and various off-targets, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Target Selectivity Profile

JWG-071 was developed as a kinase-selective chemical probe for ERK5.^{[1][2][3][4][5]} Its selectivity has been assessed through biochemical enzyme assays and broad kinase panel screening. The quantitative data for its primary targets and key off-targets are summarized in the table below.

Target	Assay Type	IC50 (nM)	Notes
ERK5 (MAPK7)	Biochemical Enzyme Assay	88	Primary Target.
LRRK2	Invitrogen Adapta	109	Significant off-target.
DCAMKL2	Invitrogen Z'-LYTE	223	Identified as a hit in KinomeScan.
PLK4	Invitrogen LanthaScreen	328	Identified off-target.
BRD4	-	>10-fold selective over ERK5	Significantly improved selectivity over previous compounds like XMD17-109.

A comprehensive kinome-wide selectivity analysis was performed using the KinomeScan methodology, screening **JWG-071** at a 1 μ M concentration against a panel of 468 human kinases. In this extensive screening, only ERK5 and DCAMKL2 were identified as significant hits, with Ambit scores of less than 10%. This indicates a high degree of selectivity for **JWG-071**.

Experimental Protocols

The characterization of **JWG-071**'s target selectivity involved several key experimental methodologies. Below are detailed descriptions of the likely protocols for the cited assays.

2.1. KinomeScan Profiling

The KinomeScan assay from DiscoverX is a competitive binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.

- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) method with a DNA-tagged antibody.

- Methodology:
 - Kinases are tagged with a unique DNA barcode and incubated with the immobilized ligand and the test compound (**JWG-071**).
 - After an equilibration period, the unbound kinase is washed away.
 - The amount of bound kinase is determined by quantifying the attached DNA barcode via qPCR.
 - The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. An Ambit score, derived from the %Ctrl, is also used to quantify binding affinity.

2.2. LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

- Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.
- Methodology:
 - A solution containing the kinase and the Eu-labeled anti-tag antibody is prepared.
 - Serial dilutions of the test compound (**JWG-071**) are added to the assay plate.
 - The kinase/antibody mixture is added to the wells containing the test compound.
 - The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.
 - The plate is incubated at room temperature to allow the binding to reach equilibrium.

- The TR-FRET signal is read on a plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
- The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

2.3. Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.

- Principle: The assay uses a peptide substrate labeled with two different fluorophores (a FRET pair). When the peptide is not phosphorylated, it is susceptible to cleavage by a development reagent protease, which disrupts FRET. Phosphorylation of the peptide by the kinase protects it from cleavage, thus maintaining the FRET signal.
- Methodology:
 - The kinase reaction is set up by combining the kinase, the FRET-peptide substrate, and ATP in the presence of varying concentrations of the test compound (**JWG-071**).
 - The reaction is allowed to proceed for a specific incubation period.
 - The development reagent is added to the wells, which selectively cleaves the unphosphorylated peptides.
 - After a development incubation period, the fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores).
 - The ratio of the two emission signals is used to calculate the extent of phosphorylation and, consequently, the inhibitory effect of the compound.

2.4. Adapta™ Universal Kinase Assay

The Adapta™ assay is a TR-FRET based immunoassay that quantifies kinase activity by detecting the formation of ADP.

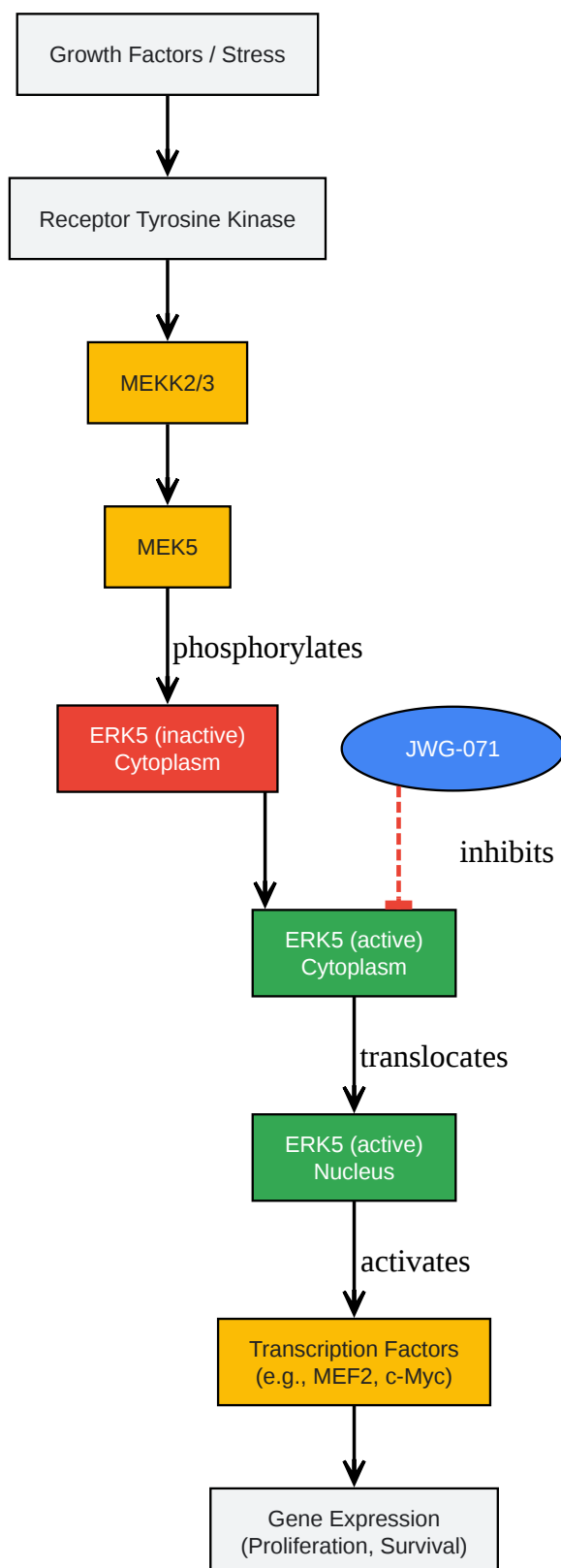
- Principle: The assay relies on the competition between ADP generated by the kinase reaction and a fluorescently labeled ADP tracer for binding to a Eu-labeled anti-ADP antibody. In the absence of kinase activity (or in the presence of an effective inhibitor), the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.
- Methodology:
 - The kinase reaction is performed by incubating the kinase, substrate, and ATP with different concentrations of the test inhibitor (**JWG-071**).
 - After the kinase reaction, a detection solution containing the Eu-labeled anti-ADP antibody, the Alexa Fluor™ 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.
 - The plate is incubated to allow the detection reagents to reach equilibrium.
 - The TR-FRET signal is measured, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

Visualizations

3.1. ERK5 Signaling Pathway

JWG-071 is a potent inhibitor of ERK5 (MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including growth factors and stress, and plays a crucial role in cell proliferation, differentiation, and survival.

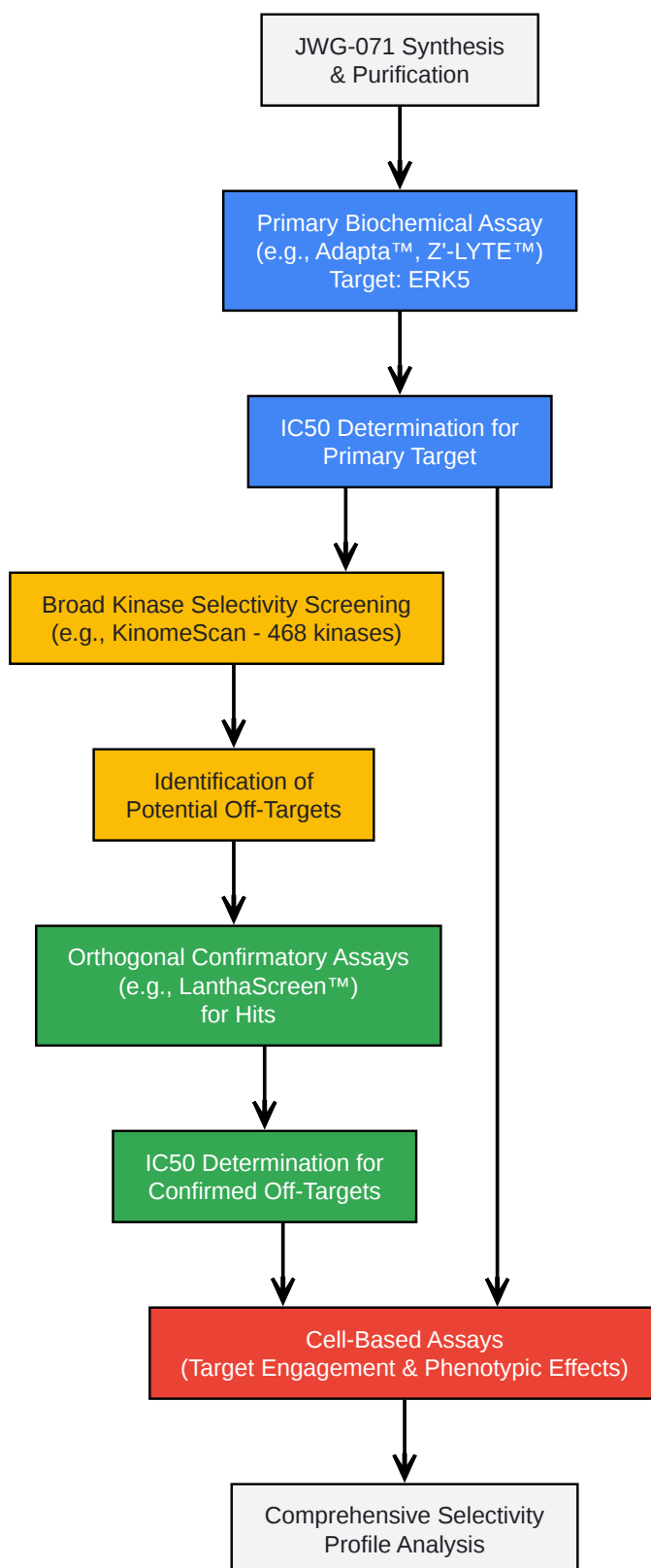


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Caption: The ERK5 signaling pathway and the inhibitory action of **JWG-071**.

3.2. Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for determining the selectivity profile of a kinase inhibitor like **JWG-071** involves a tiered approach, starting with primary assays against the intended target and followed by broader selectivity screening.



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Caption: A typical workflow for characterizing the selectivity of a kinase inhibitor.

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